molecular formula C8H8ClFO B8663820 5-Chloro-2-fluorophenethyl alcohol

5-Chloro-2-fluorophenethyl alcohol

Cat. No.: B8663820
M. Wt: 174.60 g/mol
InChI Key: RJMZFHCIPUEWEB-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorophenethyl alcohol is a fluorinated and chlorinated small molecule of interest in organic synthesis and medicinal chemistry research. As a phenethyl alcohol derivative, it serves as a versatile building block for the preparation of more complex compounds. The presence of both chloro and fluoro substituents on the aromatic ring allows for selective functionalization, making it a valuable intermediate in the exploration of structure-activity relationships (SAR) during drug discovery efforts . Similar phenethyl alcohol scaffolds are utilized in the synthesis of inhibitors targeting bacterial virulence factors, such as the type III secretion system (T3SS) in Pseudomonas aeruginosa . The alcohol functional group can be used in reactions such as Mitsunobu couplings to form ethers or can be oxidized to the corresponding aldehyde or carboxylic acid, further expanding its utility in chemical synthesis . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

2-(5-chloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H8ClFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2

InChI Key

RJMZFHCIPUEWEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCO)F

Origin of Product

United States

Preparation Methods

Starting Material: 5-Chloro-2-fluorobenzyl Chloride

The most widely reported method begins with 5-chloro-2-fluorobenzyl chloride , which undergoes reduction to yield the target alcohol.

Reaction Steps :

  • Reduction with Lithium Aluminum Hydride (LiAlH₄) :

    • Conditions : Anhydrous tetrahydrofuran (THF), inert atmosphere (N₂/Ar), reflux at 65–70°C for 4–6 hours.

    • Mechanism : LiAlH₄ acts as a strong reducing agent, converting the benzyl chloride to the corresponding alcohol via nucleophilic substitution (Sₙ2).

    • Yield : 85–92%.

  • Quenching and Purification :

    • The reaction is quenched with ice-cold water or dilute HCl to neutralize excess LiAlH₄.

    • Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate), affords pure product.

Key Data :

ParameterValueSource
Reaction Time4–6 hours
Temperature65–70°C
SolventTHF
Yield85–92%

Catalytic Hydrogenation of 5-Chloro-2-fluorophenylacetic Acid

Industrial-Scale Reduction

Catalytic hydrogenation offers a scalable alternative, particularly in industrial settings:

Procedure :

  • Substrate : 5-Chloro-2-fluorophenylacetic acid.

  • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel.

  • Conditions :

    • High-pressure H₂ (50–100 bar), 80–100°C, 8–12 hours.

    • Solvent: Methanol or ethanol.

Mechanism : The carboxylic acid group is reduced to a primary alcohol, retaining the chloro and fluoro substituents.

Yield : 78–88%.

Advantages :

  • Avoids pyrophoric reagents (e.g., LiAlH₄).

  • Suitable for bulk production.

Deoxyfluorination of 5-Chloro-2-hydroxybenzyl Alcohol

Introducing Fluorine via SulfoxFluor

Grignard Reaction with Fluorinated Benzaldehyde Derivatives

Two-Step Synthesis from 2-Fluorobenzaldehyde

This method involves forming the phenethyl backbone via a Grignard reagent:

Procedure :

  • Grignard Formation :

    • React 2-fluorobenzaldehyde with ethylmagnesium bromide (EtMgBr) in THF at 0°C.

  • Chlorination :

    • Treat the intermediate alcohol with thionyl chloride (SOCl₂) to introduce chlorine.

    • Conditions : Pyridine catalyst, reflux in anhydrous ether.

Yield : 70–75%.

Limitations :

  • Requires strict moisture-free conditions.

  • Lower yield compared to reduction methods.

Comparison of Methods

MethodStarting MaterialKey Reagent/CatalystYieldScalabilityReference
Halogenation-Reduction5-Chloro-2-fluorobenzyl chlorideLiAlH₄85–92%Laboratory
Catalytic Hydrogenation5-Chloro-2-fluorophenylacetic acidPd/C78–88%Industrial
Deoxyfluorination5-Chloro-2-hydroxybenzyl alcoholSulfoxFluor88%Scalable
Grignard Reaction2-FluorobenzaldehydeEtMgBr, SOCl₂70–75%Laboratory

Industrial Production Considerations

Catalytic Hydrogenation Optimization

Industrial protocols prioritize cost-effectiveness and safety:

  • Catalyst Recycling : Pd/C can be reused up to 5 times with minimal activity loss.

  • Solvent Recovery : Methanol is distilled and recycled, reducing waste.

Environmental Impact

  • Waste Management : Halogenated byproducts require specialized disposal to prevent environmental contamination.

  • Green Chemistry : Emerging methods using biocatalysts (e.g., alcohol dehydrogenases) are under investigation but remain experimental .

Chemical Reactions Analysis

Oxidation Reactions

Secondary alcohols typically oxidize to ketones, but 5-chloro-2-fluorophenethyl alcohol’s primary alcohol structure (CH₂CH₂OH) allows oxidation to aldehydes or carboxylic acids.

  • Oxidation to Phenylacetic Acid :
    Under strong acidic conditions (e.g., KMnO₄/H⁺), the alcohol oxidizes to 5-chloro-2-fluorophenylacetic acid . This reaction is facilitated by the electron-withdrawing chloro and fluoro groups, which stabilize intermediates via inductive effects .

  • Mechanism :
    Protonation of the -OH group forms an oxonium ion, which loses water to generate a carbocation. Subsequent attack by water or hydroxyl groups leads to oxidation products .

Table 1: Oxidation Pathway

ReagentProductMechanism
KMnO₄/H⁺5-Chloro-2-fluorophenylacetic acidAcid-catalyzed oxidation

Substitution Reactions

The hydroxyl group (-OH) can undergo nucleophilic substitution via Sₙ1 or Sₙ2 mechanisms, depending on reaction conditions.

  • Reaction with HX (e.g., HCl) :
    The alcohol reacts with hydrogen halides to form 5-chloro-2-fluorophenethyl chloride . The mechanism likely involves carbocation formation (Sₙ1) due to the secondary alcohol’s structure, stabilized by the aromatic ring’s resonance .

  • Reaction with SOCl₂ :
    Thionyl chloride converts the alcohol to the corresponding chloride via an intermediate chlorosulfite, followed by elimination of SO₂ .

Table 2: Substitution Reactions

ReagentProductMechanism
HCl5-Chloro-2-fluorophenethyl chlorideSₙ1 (carbocation)
SOCl₂5-Chloro-2-fluorophenethyl chlorideIntermediate formation

Elimination Reactions

Dehydration of the alcohol under acidic conditions yields alkenes.

  • Formation of Styrene Derivatives :
    Treatment with concentrated H₂SO₄ at elevated temperatures removes water, producing 5-chloro-2-fluorostyrene via an E1 or E2 mechanism. The electron-withdrawing groups enhance carbocation stability, favoring E1 .

Table 3: Elimination Pathway

ReagentProductMechanism
H₂SO₄ (heat)5-Chloro-2-fluorostyreneAcid-catalyzed elimination

Fluorination and Difluoromethylation

While the compound already contains a fluoro group, related reactivity can be inferred from studies on alcohol fluorination.

Acid Strength and Stability

The acidity of alcohols increases with electron-withdrawing groups. Compared to tert-butanol (pKₐ ~17), this compound’s acidity is enhanced by Cl and F, though exact pKₐ values are not reported. This stabilizes alkoxide intermediates in reactions like substitution .

Table 4: Relative Acid Strength

CompoundpKₐ (approx.)Key Substituents
Water14.0None
Tert-butanol17.0None
This compound<17.0*Cl, F

*Estimate based on inductive effects of halogens .

Research Findings and Trends

  • Electron-Withdrawing Effects : Chlorine and fluorine enhance acidity and stabilize intermediates (e.g., carbocations, alkoxides) .

  • Mechanochemical Conditions : Solvent-free methods (e.g., TMSCF₂Br/KFHF) enable efficient transformations for alcohols, though untested for this compound .

  • Substrate-Specific Reactivity : Secondary/tertiary alcohols often require harsher conditions than primary alcohols, but halogenation may alter this trend .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-fluorophenethyl alcohol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and selectivity of the resulting drugs. For instance, fluorinated phenethyl alcohols are often utilized in the development of central nervous system agents and other therapeutic agents that target specific receptors.

Case Study: Anticancer Activity

A study investigated the antiproliferative effects of derivatives containing phenethyl alcohol moieties against several human cancer cell lines, including HeLa and MCF-7. The results indicated that modifications at the 2-position significantly impacted the anticancer activity, demonstrating that compounds like this compound could be optimized for enhanced therapeutic efficacy .

Synthesis of Biologically Active Compounds

The compound is also recognized for its role as a versatile building block in organic synthesis. It can be employed in various reactions, such as hydroboration-oxidation and amination processes, to produce functionalized alcohols and amines. These derivatives have been shown to possess significant biological activity.

Table 1: Synthesis Applications of this compound

Reaction TypeProduct TypeYield (%)Reference
Hydroboration-OxidationAlcohols>80
Anti-Markovnikov HydroaminationTerminal Amines≥86
Regioselective HydroborationFluorinated β-Phenethyl AlcoholsVariable

Drug Discovery and Development

In drug discovery, this compound is employed to create libraries of compounds for screening against various biological targets. Its unique structural features allow for modifications that can lead to novel therapeutic agents with improved pharmacological profiles.

Case Study: G-Secretase Inhibitors

Research has highlighted the utility of phenethyl alcohol derivatives, including those derived from this compound, in developing g-secretase inhibitors. These inhibitors are crucial in Alzheimer's disease research due to their role in modulating amyloid precursor protein processing .

Environmental Applications

Beyond medicinal chemistry, this compound can be explored for its potential applications in environmental science. Its derivatives may serve as biodegradable solvents or reagents in green chemistry initiatives aimed at reducing hazardous waste.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorophenethyl alcohol involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-chloro-2-fluorophenethyl alcohol with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point/°C (Pressure/mmHg) Density (g/cm³) Hazard Classification
This compound C₈H₈ClFO 174.6* Not reported Not reported Likely 4-3-III†
2-Fluorophenethyl alcohol C₈H₉FO 140.15 Not reported 1.04 4-3-III
3-Fluorophenethyl alcohol C₈H₉FO 140.15 90 (3 mmHg) 1.125 4-3-III
5-Fluoro-2-(trifluoromethyl)benzyl alcohol C₈H₆F₄O 194.13 Not reported Not reported Not reported
2-Chloro-6-fluoro-α-(trifluoromethyl)benzyl alcohol C₈H₅ClF₄O 228.58 Not reported Not reported Not reported

*Estimated based on halogen addition to phenethyl alcohol.
†Inferred from analogs with similar halogenation .

Key Observations :

  • Substituent Position : The position of fluorine significantly impacts physicochemical properties. For example, 3-fluorophenethyl alcohol has a higher density (1.125 vs. 1.04) and distinct boiling behavior compared to its 2-fluoro isomer .
  • Trifluoromethyl Groups : Compounds like 5-fluoro-2-(trifluoromethyl)benzyl alcohol exhibit higher molecular weights and enhanced lipophilicity due to the trifluoromethyl group, which may influence bioavailability .
  • Hazard Classification : Halogenated phenethyl alcohols (e.g., 2- and 3-fluorophenethyl alcohol) are classified as hazardous (4-3-III), suggesting similar safety concerns for the target compound .

Q & A

Basic Questions

Q. What are the key synthetic routes for 5-Chloro-2-fluorophenethyl alcohol, and how do reaction parameters influence yield?

  • Methodological Answer : A common approach involves halogenation and reduction steps. For example, fluorophenethyl alcohols are often synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation, followed by reduction of the carbonyl group. Reaction parameters like temperature (e.g., room temperature for acetylation ), catalyst loading (e.g., 1 mol% cobalt chloride in solvent-free conditions ), and solvent choice significantly impact yield. For halogenated alcohols, avoiding aqueous conditions during synthesis may reduce side reactions like hydrolysis.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the position of chloro and fluoro substituents by analyzing coupling patterns and chemical shifts (e.g., fluorinated benzyl alcohols in show distinct aromatic proton splitting ).
  • GC-MS : Use capillary columns and electron ionization to detect molecular ions (e.g., m/z for fluorophenethyl alcohols in ).
  • HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm for aromatic rings) can assess purity, as demonstrated in protocols for hydroxyethyl cellulose analysis .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Liquid-liquid extraction : Ethyl acetate is often used to separate polar alcohols from inorganic salts, followed by washing with NaHCO3_3 to remove acidic impurities .
  • Column chromatography : Silica gel with a hexane/ethyl acetate gradient resolves halogenated alcohol derivatives.
  • Distillation : For volatile analogs like 3-fluorophenethyl alcohol (bp 90°C at 3 mmHg ), fractional distillation under reduced pressure is viable.

Advanced Research Questions

Q. How can solvent-free acetylation protocols be optimized for this compound to minimize decomposition?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids like cobalt(II) chloride (1 mol% in ) or Bi(OTf)3_3 for efficiency.
  • Kinetic monitoring : Use GC or TLC to track reaction progress and identify side products (e.g., esterification vs. elimination).
  • Temperature control : Maintain <50°C to prevent thermal degradation of the halogenated alcohol.

Q. What experimental designs address contradictory data in the stability of halogenated phenethyl alcohols during storage?

  • Methodological Answer :

  • Stability studies : Store samples under varying conditions (e.g., inert gas, light exclusion, desiccants) and analyze degradation via HPLC. highlights the importance of sealing vials with butyl rubber stoppers to prevent ethanol evaporation .
  • Accelerated aging : Use elevated temperatures (40–60°C) to model long-term stability and identify degradation pathways (e.g., oxidation or hydrolysis).

Q. How do steric and electronic effects of chloro/fluoro substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Computational modeling : Perform DFT calculations to compare electron-withdrawing effects of -Cl and -F on the phenethyl backbone.
  • Experimental validation : Conduct kinetic studies on esterification or etherification reactions. For example, ’s acetylation of chloroethanol shows slower kinetics due to steric hindrance .

Key Considerations for Researchers

  • Contradiction analysis : Compare yields from solvent-free vs. traditional methods (e.g., vs. aqueous-phase syntheses ).
  • Instability mitigation : Prefer anhydrous conditions and antioxidant additives (e.g., BHT) for long-term storage.
  • Analytical rigor : Cross-validate NMR/GC-MS data with synthetic standards (e.g., fluorobenzoic acids in ).

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